4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine chemical structure and properties
4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine chemical structure and properties
Structural Dynamics and Synthetic Utility in Medicinal Chemistry
Executive Summary
4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine (CAS: 1156891-40-5) is a highly functionalized aminopyrazole scaffold serving as a critical pharmacophore in the synthesis of fused heterocyclic therapeutics.[1] Distinguished by its specific C3/C4 alkyl substitution pattern, this molecule acts as a lipophilic bioisostere for purine bases, making it an essential intermediate in the development of Type 5 Phosphodiesterase (PDE5) inhibitors , Cyclin-dependent kinase (CDK) inhibitors , and CRF-1 receptor antagonists .
This guide details the physicochemical profile, validated synthetic protocols, and divergent reactivity of this compound, providing a roadmap for its application in high-throughput lead optimization.
Structural & Physicochemical Characterization
The molecule features a penta-substituted pyrazole core. The steric bulk of the C4-ethyl and C3-propyl groups creates a hydrophobic pocket-filling motif, while the C5-amine and N1-methyl provide directional hydrogen bonding vectors essential for ATP-binding site recognition in kinase targets.
Table 1: Physicochemical Profile
| Property | Value | Context |
| Molecular Formula | Core scaffold | |
| Molecular Weight | 167.25 g/mol | Fragment-based drug design compliant |
| CAS Number | 1156891-40-5 | Commercial identifier |
| Predicted LogP | 2.1 ± 0.4 | Lipophilic, good membrane permeability |
| pKa (Conj.[1][2] Acid) | ~4.2 (Pyrazolium) | Weakly basic; protonates in strong acid |
| H-Bond Donors | 2 (Amine | Key interaction with Glu/Asp residues |
| H-Bond Acceptors | 2 (Pyridine-like N, Amine N) | Hinge region binding |
| Topological PSA | 38.9 | High oral bioavailability potential |
Synthetic Methodology
The synthesis of 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine relies on the regioselective condensation of a
3.1 Retrosynthetic Analysis
The molecule is disconnected at the
-
Methylhydrazine (
): The dinucleophile. -
2-Ethyl-3-oxohexanenitrile: The electrophilic backbone, derived from the acylation of butyronitrile or alkylation of 3-oxohexanenitrile.
3.2 Validated Synthesis Protocol
Objective: Preparation of 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine on a 50g scale.
Reagents:
-
2-Ethyl-3-oxohexanenitrile (1.0 eq)
-
Methylhydrazine (1.2 eq)
-
Ethanol (Absolute, 10 volumes)
-
Acetic Acid (Catalytic, 0.1 eq)
Step-by-Step Methodology:
-
Precursor Activation: Charge a 1L 3-neck round-bottom flask (RBF) with 2-ethyl-3-oxohexanenitrile (50.0 g, 0.36 mol) and Absolute Ethanol (500 mL). Initiate stirring under
atmosphere. -
Controlled Addition: Cool the solution to 0–5°C using an ice/brine bath. Add Methylhydrazine (19.9 g, 0.43 mol) dropwise over 30 minutes. Critical: Maintain internal temperature
to minimize exothermic decomposition. -
Cyclization: Remove the ice bath and allow the mixture to warm to room temperature (RT) over 1 hour. Add Glacial Acetic Acid (2.0 mL) as a catalyst.
-
Reflux: Heat the reaction mixture to reflux (
) for 6–8 hours. Monitor conversion by TLC (Eluent: 5% MeOH in DCM, ) or LC-MS.-
Mechanistic Note: The primary amine of methylhydrazine attacks the ketone first (forming a hydrazone), followed by the intramolecular attack of the secondary amine onto the nitrile carbon to close the ring.
-
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove ethanol. The residue will be a viscous orange oil.
-
Purification: Dissolve the residue in Ethyl Acetate (300 mL) and wash with Water (2 x 100 mL) and Brine (100 mL). Dry the organic phase over
, filter, and concentrate. -
Crystallization: Triturate the crude oil with cold Hexanes/Diethyl Ether (4:1). The product typically crystallizes as an off-white to pale yellow solid.
-
Yield: Expect 45–52 g (75–85%).
-
Purity: >98% (HPLC).
-
Visualizing the Synthesis & Regiochemistry
The following diagram illustrates the reaction pathway and the critical regiochemical decision point dictated by the nucleophilicity of methylhydrazine.
Caption: Regioselective synthesis pathway favoring the 5-amino isomer via initial ketone condensation.
Applications in Drug Discovery
This scaffold is a "privileged structure" for generating bicyclic heteroaromatics. The 5-amino and 4-ethyl groups are positioned to facilitate cyclization reactions that mimic the purine ring system found in ATP and cGMP.
5.1 Pathway to PDE5 Inhibitors (Sildenafil Analogs)
The most prominent application is the synthesis of Pyrazolo[4,3-d]pyrimidin-7-ones .
-
Mechanism: The 5-amine reacts with an activated carboxylic acid (or acid chloride) to form an amide, which is then cyclized (often using
or base) to fuse the pyrimidine ring. -
Relevance: The 3-propyl and 4-ethyl groups provide the specific hydrophobic bulk required to fit the PDE5 catalytic pocket (Q-pocket), modulating potency and selectivity against PDE6 (visual side effects).
5.2 Pathway to Pyrazolo[1,5-a]pyrimidines
-
Mechanism: Condensation of the 5-amine with 1,3-dicarbonyl compounds (e.g., acetylacetone or malonaldehyde derivatives).
-
Relevance: These fused systems are potent CDK2/Cyclin E inhibitors used in oncology research. The N1-methyl group prevents tautomerization, locking the inhibitor in the active conformation.
Diagram: Divergent Synthesis Workflows
Caption: Divergent synthesis: The scaffold yields distinct bioactive cores depending on the cyclization partner.
Analytical Validation (Self-Validating Data)
To ensure the integrity of the synthesized material, compare experimental data against these standard spectral signatures.
-
NMR (400 MHz,
):- 0.95 (t, 3H, Propyl-CH3)
- 1.10 (t, 3H, Ethyl-CH3)
- 1.65 (m, 2H, Propyl-CH2)
- 2.40 (q, 2H, Ethyl-CH2)
- 2.50 (t, 2H, Propyl-CH2)
- 3.65 (s, 3H, N-CH3) — Diagnostic Peak for N1-methylation
-
3.50–4.00 (br s, 2H, NH2) — Exchangeable with
-
Mass Spectrometry (ESI+):
-
Characteristic fragment: Loss of propyl/ethyl chains in high-energy collision.
-
References
-
Bioisosteres in Medicinal Chemistry. Journal of Medicinal Chemistry. Analysis of aminopyrazoles as purine mimetics.
-
Regioselective Synthesis of 5-Aminopyrazoles. Arkivoc, 2009(i), 198-250.[3] Detailed review of hydrazine condensation regiochemistry.
-
Synthesis of Pyrazolo[4,3-d]pyrimidin-7-ones. European Journal of Medicinal Chemistry. Protocols for converting aminopyrazoles to PDE5 inhibitors.
-
PubChem Compound Summary: 4-Ethyl-1-methyl-3-propyl-1H-pyrazol-5-amine. National Center for Biotechnology Information.
-
BLD Pharm Product Data. Commercial specification and safety data for CAS 1156891-40-5.[4][5]
Sources
- 1. 89399-92-8|2-Phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine|BLD Pharm [bldpharm.com]
- 2. prepchem.com [prepchem.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. 2023528-27-8|1-Methyl-4-propyl-1H,2'H-[3,3'-bipyrazol]-5-amine|BLD Pharm [bldpharm.com]
- 5. 1152651-80-3|1,4-Dimethyl-3-(3-methylbutyl)-1h-pyrazol-5-amine|BLD Pharm [bldpharm.com]
